nor-NOHA acetate
nor-NOHA acetate
L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell. NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate. Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine. nor-NOHA (acetate) is a potent, reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA. It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages, exhibiting an IC50 of 10-12 µM. nor-NOHA (acetate) is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS.
Brand Name:
Vulcanchem
CAS No.:
1140844-63-8
VCID:
VC0005271
InChI:
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
SMILES:
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Molecular Formula:
C9H20N4O7
Molecular Weight:
296.28 g/mol
nor-NOHA acetate
CAS No.: 1140844-63-8
Cat. No.: VC0005271
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell. NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate. Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine. nor-NOHA (acetate) is a potent, reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA. It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages, exhibiting an IC50 of 10-12 µM. nor-NOHA (acetate) is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS. |
|---|---|
| CAS No. | 1140844-63-8 |
| Molecular Formula | C9H20N4O7 |
| Molecular Weight | 296.28 g/mol |
| IUPAC Name | acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
| Standard InChI | InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |
| Standard InChI Key | PQFYTZJPYBMTCT-QTNFYWBSSA-N |
| Isomeric SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
| SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
| Canonical SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
| Appearance | Assay:≥97%A lyophilized powder |
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